4H-1-Benzopyran-4-one, 2-(3-methoxyphenyl)-6,8-dimethyl-
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Overview
Description
2-(3-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(3-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with 2,4-dimethylphenol in the presence of a base, followed by cyclization to form the chromone ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products: The major products formed from these reactions include oxidized quinones, reduced derivatives, and substituted chromones.
Scientific Research Applications
2-(3-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory responses by interacting with key signaling molecules.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one can be compared with other similar compounds, such as:
Flavonoids: These compounds share a similar chromone structure and exhibit comparable biological activities.
Coumarins: Another class of compounds with a similar core structure, known for their anticoagulant and antimicrobial properties.
Quinones: These compounds are structurally related and are known for their redox properties and potential therapeutic applications.
The uniqueness of 2-(3-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
88952-90-3 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-6,8-dimethylchromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-11-7-12(2)18-15(8-11)16(19)10-17(21-18)13-5-4-6-14(9-13)20-3/h4-10H,1-3H3 |
InChI Key |
ZLOJNUZBOLYPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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